Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are widely used in medicinal chemistry due to their versatile chemical properties and biological activities. The tert-butyl group in this compound serves as a protecting group for the piperazine ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of the piperazine ring with a tert-butyl group. One common method is the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification. This makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-4-11(8-13)5-7-12/h13H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDIQRWPVTZLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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